![molecular formula C25H27NO3S B2817934 N,N-dibenzyl-4-tosylbutanamide CAS No. 941987-15-1](/img/structure/B2817934.png)
N,N-dibenzyl-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
- The N-dibenzyl protective group plays a crucial role in the stereoselective preparation of β-lactam–containing pseudopeptides. Researchers have explored different reaction conditions and protective groups to obtain compounds containing 3-amino-azetidin-2-one. Successful implementation of dibenzyl-protected serine-containing dipeptides through the Mitsunobu reaction has yielded desired products with high yields and stereoselectivity .
- β-Lactam heterocycles serve as the building blocks for widely used antibacterial agents, including penicillins, carbapenems, and cephems. N,N-dibenzyl-4-tosylbutanamide derivatives may exhibit antibacterial properties, making them relevant for drug development .
- Monocyclic β-lactams have been investigated as potent cholesterol absorption inhibitors by inhibiting cholesterol acyl transferase. These compounds could potentially impact lipid metabolism and cardiovascular health .
- Some β-lactams, including those derived from N,N-dibenzyl-4-tosylbutanamide, act as dopamine receptor antagonists. Understanding their interactions with dopamine receptors could have implications for neurological disorders and drug design .
- Certain β-lactams exhibit vasopressin V1a antagonistic activity. Research in this area may contribute to the development of drugs targeting vasopressin receptors for conditions like hypertension and heart failure .
- Spirocyclic β-lactams have shown promise as type II β-turn–inducing peptide mimetics. Investigating their structural properties and biological activities could lead to novel therapeutic agents .
β-Lactam Pseudopeptides Synthesis
Antibacterial Agents
Cholesterol Absorption Inhibition
Dopamine Receptor Antagonism
Vasopressin V1a Antagonism
Type II β-Turn–Inducing Peptide Mimetics
properties
IUPAC Name |
N,N-dibenzyl-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3S/c1-21-14-16-24(17-15-21)30(28,29)18-8-13-25(27)26(19-22-9-4-2-5-10-22)20-23-11-6-3-7-12-23/h2-7,9-12,14-17H,8,13,18-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWYVSXYCPHRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-4-tosylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.